molecular formula C26H23N5O3 B10888528 3-(4-methoxyphenyl)-6-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(4-methoxyphenyl)-6-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10888528
M. Wt: 453.5 g/mol
InChI Key: FRWWJETVGGUEGG-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of isoxazole, pyridine, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyridine intermediates, followed by their coupling with the pyrazole derivative. Key steps include:

    Formation of Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction.

    Pyridine Synthesis: The pyridine ring can be synthesized via Hantzsch pyridine synthesis.

    Coupling Reactions: The final step involves coupling the isoxazole and pyridine intermediates with the pyrazole derivative under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or H2/Pd (hydrogenation with palladium catalyst) are common.

    Substitution: Conditions typically involve the use of a Lewis acid catalyst like AlCl3 (aluminium chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives.

Scientific Research Applications

3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl Methyl Carbinol: This compound shares the methoxyphenyl group but lacks the complex ring structure.

    1-(4-Methoxyphenyl)ethanol: Similar in having the methoxyphenyl group but differs in the rest of the structure.

Uniqueness

3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of isoxazole, pyridine, and pyrazole rings, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H23N5O3/c1-16-4-6-18(7-5-16)14-31-15-20(13-27-31)29-25(32)22-12-17(2)28-26-23(22)24(30-34-26)19-8-10-21(33-3)11-9-19/h4-13,15H,14H2,1-3H3,(H,29,32)

InChI Key

FRWWJETVGGUEGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=C4C(=NOC4=NC(=C3)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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